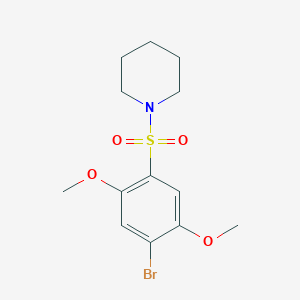
5-Chloro-8-quinolinyl 2,5-dimethoxybenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-8-quinolinyl 2,5-dimethoxybenzenesulfonate, also known as CQDS, is a chemical compound that has been widely used in scientific research due to its various biological activities. It is a derivative of 8-hydroxyquinoline, which is known for its antimalarial properties. CQDS has been found to exhibit antitumor, anti-inflammatory, and antiviral activities, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of 5-Chloro-8-quinolinyl 2,5-dimethoxybenzenesulfonate is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is the inhibition of the proteasome, a cellular complex responsible for degrading proteins. This leads to the accumulation of misfolded and damaged proteins, which can trigger apoptosis. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death. This compound has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins. This can lead to the inhibition of tumor invasion and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Chloro-8-quinolinyl 2,5-dimethoxybenzenesulfonate in lab experiments is its wide range of biological activities. It has been shown to have antitumor, anti-inflammatory, and antiviral properties, making it a versatile tool for studying various biological processes. However, one limitation is its potential toxicity. This compound has been found to have cytotoxic effects on some normal cells, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-Chloro-8-quinolinyl 2,5-dimethoxybenzenesulfonate. One area of interest is its potential use as a therapeutic agent for cancer. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of research is its potential use as an antiviral agent. This compound has been shown to inhibit the replication of several viruses, including herpes simplex virus and human immunodeficiency virus. Further studies are needed to determine its mechanism of action and potential clinical applications.
In conclusion, this compound is a promising compound for scientific research due to its various biological activities. Its antitumor, anti-inflammatory, and antiviral properties make it a versatile tool for studying various biological processes. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Synthesemethoden
5-Chloro-8-quinolinyl 2,5-dimethoxybenzenesulfonate can be synthesized by reacting 5-chloro-8-quinolinol with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
5-Chloro-8-quinolinyl 2,5-dimethoxybenzenesulfonate has been extensively studied for its antitumor properties. It has been found to induce apoptosis, or programmed cell death, in various cancer cell lines. This effect is thought to be mediated by the inhibition of the NF-κB signaling pathway, which is involved in cell survival and proliferation. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels form, which is essential for tumor growth and metastasis.
Eigenschaften
Molekularformel |
C17H14ClNO5S |
|---|---|
Molekulargewicht |
379.8 g/mol |
IUPAC-Name |
(5-chloroquinolin-8-yl) 2,5-dimethoxybenzenesulfonate |
InChI |
InChI=1S/C17H14ClNO5S/c1-22-11-5-7-14(23-2)16(10-11)25(20,21)24-15-8-6-13(18)12-4-3-9-19-17(12)15/h3-10H,1-2H3 |
InChI-Schlüssel |
AJOPHKZEURNISD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



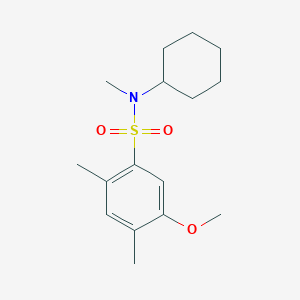
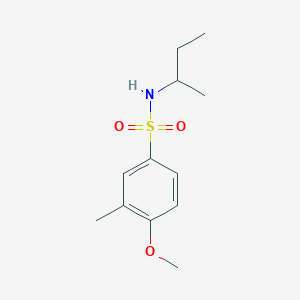
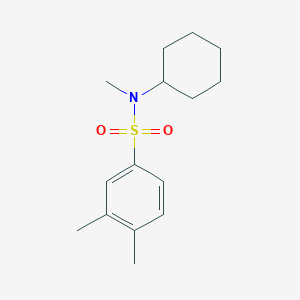
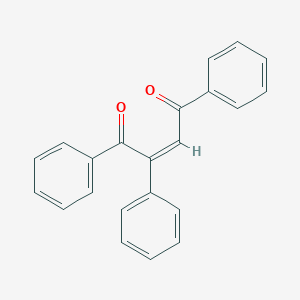

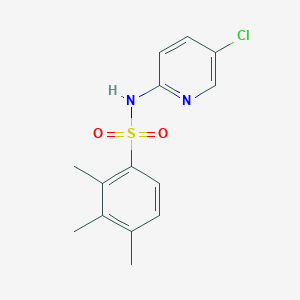



![4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid](/img/structure/B225760.png)
